(3-Formyl-2-isopropoxy-5-isopropylphenyl)boronic acid
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Overview
Description
(3-Formyl-2-isopropoxy-5-isopropylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with formyl, isopropoxy, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-2-isopropoxy-5-isopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to handle large-scale reactions efficiently. These processes often use automated systems to control reaction parameters precisely, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Formyl-2-isopropoxy-5-isopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The formyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry
(3-Formyl-2-isopropoxy-5-isopropylphenyl)boronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. These biaryl compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine
In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. The formyl group in this compound allows for further functionalization, making it a versatile building block for designing biologically active molecules .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (3-Formyl-2-isopropoxy-5-isopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(3-Formylphenyl)boronic acid: Similar structure but lacks the isopropoxy and isopropyl groups.
(4-Formylphenyl)boronic acid: Similar structure but with the formyl group in a different position.
Uniqueness
(3-Formyl-2-isopropoxy-5-isopropylphenyl)boronic acid is unique due to the presence of both isopropoxy and isopropyl groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C13H19BO4 |
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Molecular Weight |
250.10 g/mol |
IUPAC Name |
(3-formyl-5-propan-2-yl-2-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C13H19BO4/c1-8(2)10-5-11(7-15)13(18-9(3)4)12(6-10)14(16)17/h5-9,16-17H,1-4H3 |
InChI Key |
AKGILBSJKBLJCM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1OC(C)C)C=O)C(C)C)(O)O |
Origin of Product |
United States |
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